4-Morpholinobenzenecarbothioamide
Overview
Description
4-Morpholinobenzenecarbothioamide is an organic compound used in laboratory chemicals . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in the literature. For instance, a research paper describes the synthesis, characterization, and biological evaluation of N-acyl-morpholine-4-carbothioamides . Another study discusses the synthesis of backbone-modified morpholino oligonucleotides using phosphoramidite chemistry .Scientific Research Applications
Synthesis and Antimicrobial Activity
4-Morpholinobenzenecarbothioamide has been utilized in the synthesis of various hybrid derivatives with potential antimicrobial and hypoglycemic activities. For instance, adamantane-isothiourea hybrid derivatives were synthesized through the reaction of N-(adamantan-1-yl)morpholine-4-carbothioamide, displaying potent broad-spectrum antibacterial activity against certain strains of pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2017).
Modulation of Antibiotic Activity
The compound has shown efficacy in modulating antibiotic activity against multidrug-resistant strains. A study highlighted the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a related compound, against standard and multi-resistant strains of bacteria and fungi, suggesting potential applications in combating antibiotic resistance (Oliveira et al., 2015).
Antimicrobial and Antioxidant Evaluation
Further research into N-acyl-morpholine-4-carbothioamides revealed their promising antibacterial, antifungal, and antioxidant potentials. In vitro assays identified certain derivatives as highly active against bacterial and fungal strains, with compounds exhibiting excellent antioxidant potential, providing a foundation for novel antibacterial agents (Aziz et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-morpholin-4-ylbenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c12-11(15)9-1-3-10(4-2-9)13-5-7-14-8-6-13/h1-4H,5-8H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPFTYFPHHZQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383634 | |
Record name | 4-morpholinobenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519056-60-1 | |
Record name | 4-(4-Morpholinyl)benzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519056-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-morpholinobenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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